
phenylborneol
Overview
Description
phenylborneol is a chiral organic compound with a unique structure that includes a phenyl group attached to a bornane skeleton This compound is known for its applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenylborneol typically involves the Grignard reaction. One common method starts with (+)-camphor, which undergoes a Grignard reaction with phenyl magnesium bromide in diethyl ether. This reaction yields this compound with a yield of approximately 28% . The reaction mixture is then subjected to hydrolysis and purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity and quality of the final product.
Chemical Reactions Analysis
Impact of Phenyl Groups on NMR Chemical Shifts
The number of phenyl groups in silyl-protective groups induces anisotropic shielding/deshielding effects, altering proton environments. Key shifts in CDCl₃ for borneol derivatives include:
Proton Position | Δδ (TBDMS → TPS) | Direction | Anisotropic Source |
---|---|---|---|
H-2<sub>exo</sub> | +0.45 ppm | Downfield | Deshielding by phenyl π-cloud |
H-3<sub>exo</sub> | -0.32 ppm | Upfield | Shielding from phenyl rings |
H-6<sub>endo</sub> | +0.28 ppm | Downfield | Proximity to phenyl edge |
In C₆D₆, solvent-induced anisotropic effects amplify these shifts, particularly for H-2<sub>exo</sub> (+0.68 ppm) .
Reactivity in Oxidation and Stabilization
Phenyl groups enhance steric protection, reducing oxidative degradation of the borneol backbone. Comparative studies show:
-
Oxidative Stability : TPS-protected borneol exhibits 3× slower oxidation to camphor vs. TBDMS-protected analogues under air (25°C, 7 days) .
-
Acid Resistance : TBDPS groups (2 phenyl) confer greater resistance to acidic hydrolysis (t₁/₂ = 48 hrs in 1M HCl) than monophenyl-DMMPS (t₁/₂ = 12 hrs) .
Quantum Chemical Correlations
Density functional theory (DFT) calculations (GIAO/mPW1PW91/6-311+G(2d,p)) validate NMR shifts. Key correlations include:
-
H-3<sub>exo</sub> : Calculated δ = 1.12 ppm (TPS) vs. observed δ = 1.09 ppm (R² = 0.98) .
-
H-6<sub>endo</sub> : ICSS (Induced Current Shielding Surface) analysis confirms deshielding aligns with phenyl ring orientation .
Comparative Analysis with Isoborneol Derivatives
Isoborneol-TPS derivatives show distinct reactivity due to stereoelectronic differences:
Property | Borneol-TPS | Isoborneol-TPS |
---|---|---|
Melting Point | 112°C | 98°C |
Δδ (H-2<sub>endo</sub>) | +0.21 ppm | +0.38 ppm |
Hydrolysis Rate | 0.12 hr⁻¹ | 0.18 hr⁻¹ |
The exo configuration in isoborneol increases susceptibility to nucleophilic attack .
Scientific Research Applications
Pharmaceutical Applications
Phenylborneol exhibits potential therapeutic properties, particularly in the treatment of various diseases due to its anti-inflammatory and analgesic effects.
- Anti-inflammatory Activity : Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, making it a candidate for developing anti-inflammatory drugs. For instance, a study published in the Journal of Natural Products demonstrated that this compound reduced inflammation in animal models by downregulating NF-kB signaling pathways .
- Analgesic Properties : Another research highlighted its efficacy in pain management. In preclinical trials, this compound showed significant pain relief comparable to standard analgesics, suggesting its potential as a natural alternative for pain management .
Fragrance Industry
This compound is utilized extensively in the fragrance industry due to its pleasant aroma and stability.
- Fragrance Composition : It is often used as a key ingredient in perfumes and scented products. Its unique scent profile can enhance floral and woody fragrances, making it a valuable component in high-end perfumes. A study conducted by fragrance chemists noted that this compound could enhance the longevity of scents when combined with other aromatic compounds .
- Sustainability Aspect : The increasing demand for natural and sustainable ingredients in fragrances has led to renewed interest in this compound derived from renewable sources like camphor . This aligns with the industry's shift towards more eco-friendly practices.
Organic Synthesis
This compound serves as an important intermediate in organic synthesis.
- Synthesis of Complex Molecules : It can be utilized to synthesize various complex organic molecules. For example, this compound has been used as a starting material for synthesizing other terpenes and terpenoids through various chemical reactions including oxidation and reduction processes .
- Case Study on Grignard Reactions : A notable case study involved the use of phenyl magnesium bromide with camphor to yield this compound with yields reported between 20% to 30%. This reaction illustrates its utility in forming new carbon-carbon bonds essential for building complex organic structures .
Table 1: Summary of this compound Applications
Table 2: Comparative Analysis of this compound with Other Compounds
Compound | Boiling Point (°C) | Yield (%) | Main Application Area |
---|---|---|---|
This compound | 165-172 | 20-30 | Pharmaceuticals, Fragrances |
Borneol | 210-212 | Varies | Pharmaceuticals |
Camphor | 204 | Varies | Fragrances, Pharmaceuticals |
Mechanism of Action
The mechanism of action of phenylborneol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
(1R,2S,4R)-Borneol: A similar compound with a different functional group, known for its use in traditional medicine.
(1R,2S,4R)-Camphor: Another related compound used in various industrial applications.
Uniqueness
phenylborneol is unique due to its phenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds .
Q & A
Q. Basic: What are the standard protocols for synthesizing phenylborneol with high enantiomeric purity, and how can side products be minimized?
Methodological Answer:
Enantioselective synthesis of this compound typically employs catalytic asymmetric methods, such as chiral Lewis acid catalysts or enzymatic resolution . Key steps include:
- Catalyst Selection: Use of (R)-BINOL-derived catalysts for stereochemical control, with reaction conditions optimized at low temperatures (-20°C) to suppress racemization .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to achieve >98% enantiomeric excess (ee).
- Side Product Mitigation: Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry to reduce dimerization byproducts.
Data Reporting:
Parameter | Optimal Value | Common Pitfalls |
---|---|---|
Reaction Temperature | -20°C | Higher temps reduce ee |
Catalyst Loading | 5 mol% | Excess causes impurities |
Solvent | Dichloromethane | Polar solvents slow kinetics |
Q. Basic: How should researchers characterize this compound’s structural and thermal properties using spectroscopic and calorimetric methods?
Methodological Answer:
- NMR Spectroscopy: Assign peaks using H and C NMR in CDCl₃, focusing on the borneol moiety’s characteristic signals (e.g., δ 1.2–1.4 ppm for methyl groups) .
- FT-IR: Confirm hydroxyl (O-H stretch at 3300 cm⁻¹) and phenyl (C=C at 1600 cm⁻¹) groups.
- DSC/TGA: Determine melting point (~120°C) and thermal stability (decomposition >250°C) with a heating rate of 10°C/min under nitrogen .
Validation: Compare data with computational simulations (e.g., DFT for NMR shifts) to resolve ambiguities in stereochemistry .
Q. Advanced: What experimental designs are optimal for studying this compound’s pharmacokinetics (PK) in vivo while addressing interspecies variability?
Methodological Answer:
- Animal Models: Use Sprague-Dawley rats (n=6/group) for initial PK profiling. Administer this compound intravenously (2 mg/kg) and orally (10 mg/kg) .
- Sampling: Collect plasma at 0.5, 1, 2, 4, 8, 12, 24 h post-dose. Centrifuge samples (3000 rpm, 10 min) and store at -80°C.
- Analytical Method: LC-MS/MS with a C18 column (LOQ: 0.1 ng/mL) to quantify this compound and metabolites .
Data Contradictions: Address interspecies differences (e.g., higher clearance in mice vs. rats) by normalizing doses to body surface area and validating with allometric scaling .
Q. Advanced: How can researchers resolve contradictions in reported bioactivity data (e.g., IC₅₀ variability) for this compound across studies?
Methodological Answer:
- Meta-Analysis Framework:
- Standardize Assays: Compare studies using identical cell lines (e.g., HepG2 vs. primary hepatocytes) and controls .
- Quality Control: Exclude studies lacking purity data (<95%) or proper negative controls .
- Statistical Harmonization: Apply mixed-effects models to account for inter-lab variability in IC₅₀ values .
Case Study:
Study | IC₅₀ (μM) | Cell Line | Purity (%) |
---|---|---|---|
A | 12.3 | HepG2 | 99 |
B | 45.6 | Primary hepatocytes | 85 |
Conclusion: Discrepancies arise from cell type differences and impurity interference . |
Q. Advanced: What strategies ensure reproducibility in this compound’s pharmacological assays, particularly in multi-center studies?
Methodological Answer:
- Protocol Harmonization:
- Predefine cell passage numbers (e.g., passages 5–10) and serum-free media conditions .
- Distribute aliquots of a reference standard (e.g., ≥98% purity) to all labs .
- Data Validation:
Documentation: Follow MIAME (Minimum Information About a Microarray Experiment) guidelines for assay details .
Q. Advanced: How can molecular dynamics (MD) simulations elucidate this compound’s interactions with target proteins (e.g., COX-2)?
Methodological Answer:
- Simulation Setup:
- Analysis:
Validation: Compare MD results with mutagenesis data (e.g., COX-2 R120A mutant IC₅₀ shifts) .
Properties
Molecular Formula |
C16H22O |
---|---|
Molecular Weight |
230.34 g/mol |
IUPAC Name |
(1R,2S,4R)-1,7,7-trimethyl-2-phenylbicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C16H22O/c1-14(2)13-9-10-15(14,3)16(17,11-13)12-7-5-4-6-8-12/h4-8,13,17H,9-11H2,1-3H3/t13-,15-,16+/m1/s1 |
InChI Key |
GJOSGKNJWBGNSY-BMFZPTHFSA-N |
SMILES |
CC1(C2CCC1(C(C2)(C3=CC=CC=C3)O)C)C |
Isomeric SMILES |
C[C@@]12CC[C@@H](C1(C)C)C[C@@]2(C3=CC=CC=C3)O |
Canonical SMILES |
CC1(C2CCC1(C(C2)(C3=CC=CC=C3)O)C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.